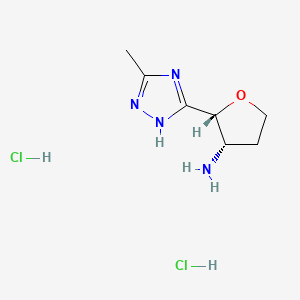
(2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride is a useful research compound. Its molecular formula is C7H14Cl2N4O and its molecular weight is 241.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine; dihydrochloride is a chemical compound with potential biological significance. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action based on current research findings.
- Common Name : (2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine; dihydrochloride
- CAS Number : 2137620-33-6
- Molecular Formula : C7H14Cl2N4O
- Molecular Weight : 241.12 g/mol
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, particularly for its anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have indicated that compounds featuring triazole moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to (2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine have shown promising results:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 1.1 | |
| Compound B | HCT-116 (Colon Cancer) | 2.6 | |
| Compound C | HepG2 (Liver Cancer) | 1.4 |
These compounds were found to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition of TS leads to apoptosis in cancer cells and halts cell cycle progression.
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial activity against common pathogens. The following table summarizes the antimicrobial efficacy of related triazole compounds:
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
The mechanism by which (2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine exerts its biological effects can be attributed to several factors:
- Thymidylate Synthase Inhibition : By inhibiting TS, these compounds prevent the synthesis of deoxythymidine monophosphate (dTMP), essential for DNA replication.
- Induction of Apoptosis : The disruption in DNA synthesis triggers apoptotic pathways in cancer cells.
- Antibacterial Mechanism : The exact mechanism against bacteria is still under investigation but may involve disruption of cell wall synthesis or interference with metabolic pathways.
Case Studies
Several studies have explored the efficacy of triazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer properties and found that specific substitutions led to enhanced activity against breast and colon cancer cell lines .
- Antimicrobial Screening : Another study assessed various triazole-based compounds against E. coli and S. aureus, demonstrating significant inhibition rates comparable to established antibiotics .
Propriétés
IUPAC Name |
(2R,3S)-2-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-4-9-7(11-10-4)6-5(8)2-3-12-6;;/h5-6H,2-3,8H2,1H3,(H,9,10,11);2*1H/t5-,6+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHXHZHTAAJIOP-KXSOTYCDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=N1)C2C(CCO2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=N1)[C@H]2[C@H](CCO2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














